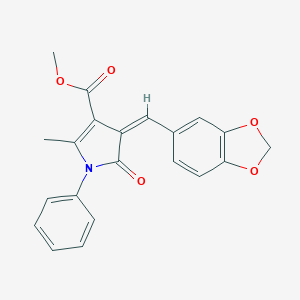
methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MDBP, is a chemical compound that belongs to the class of pyrrole derivatives. MDBP has been widely studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In addition, methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to modulate the activity of various signaling pathways, including the PI3K/AKT pathway and the NF-κB pathway, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of oxidative stress and inflammation in the brain, and modulation of gene expression and signaling pathways. methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal lead compound for drug discovery. methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, which may limit its application in certain research areas.
Direcciones Futuras
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has significant potential for future research, including the development of new drugs for the treatment of cancer and neurodegenerative diseases. Future research should focus on elucidating the mechanism of action of methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate and identifying its molecular targets. In addition, future studies should investigate the potential toxicity of methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate and its effects on normal cells and tissues. Finally, future research should explore the potential use of methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate in combination with other drugs or therapies for enhanced efficacy.
Métodos De Síntesis
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole-5-carbaldehyde with methyl acetoacetate in the presence of a base to form the corresponding enamine. The enamine is then reacted with ethyl cyanoacetate in the presence of a catalyst to form the pyrrole derivative, which is subsequently methylated to produce methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has been studied for its potential use in various scientific research applications, including cancer research, neuroscience, and drug discovery. methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has also been studied as a potential lead compound for the development of new drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Fórmula molecular |
C21H17NO5 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C21H17NO5/c1-13-19(21(24)25-2)16(20(23)22(13)15-6-4-3-5-7-15)10-14-8-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3/b16-10- |
Clave InChI |
SMKFWZJEBTZTAF-YBEGLDIGSA-N |
SMILES isomérico |
CC1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1C4=CC=CC=C4)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC=CC=C4)C(=O)OC |
SMILES canónico |
CC1=C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)N1C4=CC=CC=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298937.png)
![5-[(4-ethoxy-1-naphthyl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298939.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298941.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298944.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
![2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298951.png)
![3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298952.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide](/img/structure/B298953.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298954.png)